molecular formula C17H13N5O2 B11485720 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one

4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one

Cat. No.: B11485720
M. Wt: 319.32 g/mol
InChI Key: LOILLZAMNZPJMK-UHFFFAOYSA-N
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Description

4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one is a heterocyclic compound that combines the structural features of quinolin-2(1H)-one and tetrazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The tetrazole derivative is then coupled with a quinolin-2(1H)-one derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2,4-dione derivatives, while reduction may produce quinolin-2(1H)-one derivatives with reduced functional groups.

Scientific Research Applications

4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: It is used in research to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Known for its antimicrobial properties.

    Tetrazole derivatives: Widely studied for their biological activities.

Uniqueness

4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one is unique due to the combination of the quinolin-2(1H)-one and tetrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

4-[[3-(tetrazol-1-yl)phenoxy]methyl]-1H-quinolin-2-one

InChI

InChI=1S/C17H13N5O2/c23-17-8-12(15-6-1-2-7-16(15)19-17)10-24-14-5-3-4-13(9-14)22-11-18-20-21-22/h1-9,11H,10H2,(H,19,23)

InChI Key

LOILLZAMNZPJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)COC3=CC=CC(=C3)N4C=NN=N4

Origin of Product

United States

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